

A Comparative Guide to Linearity and Range Validation for Cefpirome Sulfate Assays

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Compound of Interest		
Compound Name:	Cefpirome Sulfate	
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For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for the quantification of **Cefpirome Sulfate** is paramount. Key to this is the validation of linearity and range, which ensures that the method provides results that are directly proportional to the concentration of the analyte within a specified interval. This guide provides a comparative overview of different analytical methods for **Cefpirome Sulfate**, focusing on their linearity and range performance, supported by experimental data from published studies.

Comparison of Linearity and Range Validation Parameters

The following table summarizes the linearity and range validation data for various analytical methods used in the assay of **Cefpirome Sulfate**.



Method	Linearity Range	Correlation Coefficient (r)	Limit of Detection (LOD)	Limit of Quantification (LOQ)
HPLC Method 1	20 - 300 mg/L	0.9999[1]	2.38 mg/L[1]	7.22 mg/L[1]
RP-HPLC Method 2	0.5 - 200 μg/mL	Not explicitly stated, but linearity was confirmed[2][3]	Evaluated from the calibration curve[2]	Evaluated from the calibration curve[2]
RP-HPLC Method 3	0.5 - 300 μg/mL	Not explicitly stated, but linearity was confirmed	Not specified	Not specified
UPLC Method	7.5 - 75 μg/mL	0.999[4]	Not specified	Not specified
UV Spectrophotomet ry	5 - 20 μg/mL	0.9999[5]	Not specified	Not specified
Visible Spectrophotomet ry	0.20 - 6.00 μg/mL	0.994[6]	0.2026 μg/mL[6]	0.6141 μg/mL[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

High-Performance Liquid Chromatography (HPLC) Method 1

This stability-indicating LC assay method was developed for the quantitative determination of **Cefpirome Sulfate** in the presence of its degradation products.[1][7]

• Instrumentation: High-Performance Liquid Chromatography (HPLC) system.



- Column: Lichrospher RP-18 (5 μm particle size, 125 mm x 4 mm).[7]
- Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (90:10 v/v).[7]
- Flow Rate: 1.0 mL/min.[7]
- Detection: UV detector set at 270 nm.[7]
- Temperature: 30°C.[7]
- Linearity and Range Validation:
 - A series of solutions were prepared to yield concentrations ranging from 20 to 300 mg/L.
 - Each concentration was injected three times.[1]
 - The linearity was evaluated by plotting the peak area against the concentration and determining the correlation coefficient.[1]
 - The range was further confirmed through accuracy studies at 50%, 100%, and 150% of the nominal concentration.[1]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method 2

This method was developed for the estimation of **Cefpirome Sulfate** in bulk and pharmaceutical dosage forms.[2][3]

- Instrumentation: RP-HPLC system.
- Column: LiChroCART-Lichrosphere100, C18 RP column (250 mm × 4mm × 5 μm).[2]
- Mobile Phase: A mixture of methanol and water (50:50 v/v).[2]
- Flow Rate: 1 mL/min.[2]
- Detection: UV detector set at 270 nm.[2]



- Linearity and Range Validation:
 - Standard calibration solutions of Cefpirome Sulfate were prepared in the concentration range of 0.5–200 μg/ml by diluting a stock solution with the mobile phase.[2]
 - The linearity was assessed using least square regression analysis for the slope, intercept, and correlation coefficient.[2]

Ultra-Performance Liquid Chromatography (UPLC) Method

A rapid and precise UPLC method was developed for the quantitative determination of **Cefpirome Sulfate** in pharmaceutical dosage forms.[4]

- Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system.
- Column: Phenomnex C18 (2.5 X 100 mm, 3.0 μm).[4]
- Mobile Phase: A mixture of 0.01M phosphate buffer and acetonitrile (50:50% v/v).[4]
- Detection: PDA detector at 265 nm.[4]
- Linearity and Range Validation:
 - Solutions with concentrations ranging from 7.5-75 μg/mL were prepared from a stock solution.[4]
 - The linearity was established, and the correlation coefficient was determined to be 0.999.

UV Spectrophotometric Method

A simple spectrophotometric method was proposed for the determination of **Cefpirome Sulfate**.[5]

- Instrumentation: UV-Visible Spectrophotometer.
- Reagent: Folin-Ciocalteau (F-C) reagent and sodium hydroxide solution.

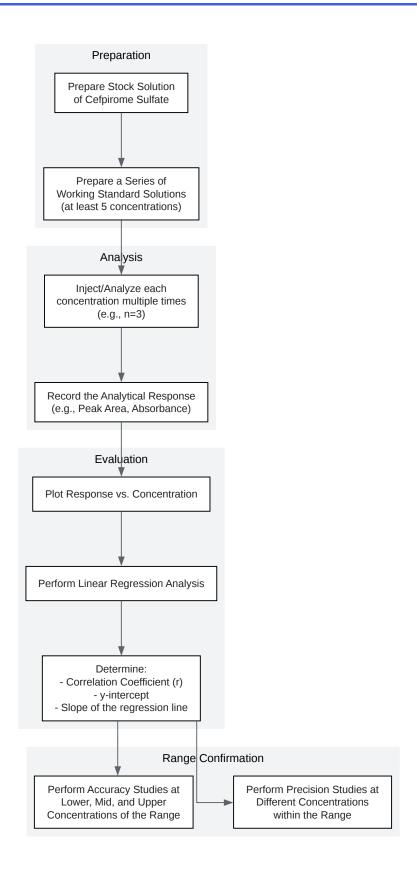


- Wavelength: 700 nm.[5]
- Linearity and Range Validation:
 - A series of standard drug solutions with concentrations ranging from 5-20 μg/mL were prepared.[5]
 - The absorbance of the resulting blue chromogen was measured.[5]
 - A calibration curve of absorbance versus concentration was plotted to determine linearity.
 [5]

Experimental Workflow for Linearity and Range Validation

The following diagram illustrates a typical workflow for establishing the linearity and range of an analytical method for **Cefpirome Sulfate**.





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Caption: Workflow for Linearity and Range Validation of Cefpirome Sulfate Assay.



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